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Introduction

Fosteabine, also known as cytarabine ocfosfate, is a novel, orally bioavailable nucleoside
analog developed as a prodrug of the widely used chemotherapeutic agent cytarabine (ara-C).
[1] As a lipophilic derivative of ara-C, fosteabine is designed to overcome some of the
limitations of its parent compound, such as rapid inactivation by deamination and poor oral
bioavailability.[2] This resistance to deoxycytidine deaminase allows for sustained plasma
concentrations of the active metabolite, ara-C, potentially leading to improved therapeutic
efficacy in hematological malignancies. This technical guide provides a comprehensive
overview of fosteabine, including its mechanism of action, preclinical and clinical data, and
detailed experimental methodologies.
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Property Value Reference
1-beta-D-

Chemical Name Arabinofuranosylcytosine-5'- [3]
stearylphosphate

Cytarabine ocfosfate, Stearyl-
Synonyms [2][3]
ara-CMP, YNK-01

Molecular Formula C27H50N308P
Molecular Weight 575.68 g/mol
Nucleoside

Classification ) )
Antimetabolite/Analog

Administration Oral [2][3]

Mechanism of Action

Fosteabine itself is an inactive prodrug. Following oral administration, it is absorbed and
metabolized, likely in the liver, to its active form, cytarabine (ara-C).[1] The primary mechanism
of action of fosteabine is therefore identical to that of cytarabine, which involves the inhibition
of DNA synthesis.[1]

The active metabolite of cytarabine is cytarabine triphosphate (ara-CTP). Ara-C is transported
into the cell by the human equilibrative nucleoside transporter 1 (hENT1).[3] Once inside the
cell, it is phosphorylated to cytarabine monophosphate (ara-CMP) by deoxycytidine kinase
(dCK), the rate-limiting step in its activation. Subsequently, ara-CMP is further phosphorylated
to ara-CTP.[3][4] Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate
(dCTP), for incorporation into the growing DNA strand by DNA polymerase.[5] The
incorporation of ara-CTP into the DNA chain leads to chain termination, thereby halting DNA
replication and inducing apoptosis in rapidly dividing cancer cells.[5]
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Figure 1: Mechanism of Action of Fosteabine
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Figure 1: Mechanism of Action of Fosteabine
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Preclinical Data
In Vitro Studies

Fosteabine, through its active metabolite ara-C, has demonstrated cytotoxic activity against
various hematological cancer cell lines. The cytostatic effect of ara-C and its derivatives can be
prevented by 2'-deoxycytidine, confirming their action as prodrugs of ara-C.

Table 1: In Vitro Activity of Cytarabine (Active Metabolite of Fosteabine)

Cell Line Cancer Type IC50 Reference
Data not
Human .
. consistently
HL-60 Promyelocytic .
. reported in
Leukemia .
searched literature
L1210 Murine Leukemia Effective in vivo [4]

Human Mammary _ ,
MaTu Cytostatically active [1]
Tumor

| H184 A1N4 | Human Mammary Epithelial | Cytostatically active |[1] |

In Vivo Studies

Preclinical studies in animal models have demonstrated the in vivo efficacy of fosteabine. In a
murine model of lymphatic leukemia (P388), fosteabine showed significant antitumor activity,
with an efficacy equal to or even superior to ara-C.[1] A key advantage observed in these
studies was the oral activity of fosteabine, a significant improvement over the parenteral
administration required for ara-C.[1] Furthermore, fosteabine administration was associated
with less pronounced side effects, such as leukopenia and body weight reduction, compared to
the parent drug.[1]

Pharmacokinetic studies in dogs have shown that oral administration of cytarabine ocfosfate at
a dose of 200 mg/m? resulted in a maximum serum concentration (Cmax) of ara-C between
456.1-724.0 ng/mL and a terminal half-life of 23.3 to 29.4 hours.[5]
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Figure 2: Preclinical Evaluation Workflow for Fosteabine
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Figure 3: Clinical Trial Workflow for Fosteabine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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